2,2',5,5'-Tetrachloro-4-biphenylol
Description
Properties
IUPAC Name |
2,5-dichloro-4-(2,5-dichlorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSNFDCQYBBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199272 | |
| Record name | (1,1'-Biphenyl)-4-ol, 2,2',5,5'-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51274-68-1 | |
| Record name | 4-Hydroxy-2,2′,5,5′-tetrachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51274-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-ol, 2,2',5,5'-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4-ol, 2,2',5,5'-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’-Tetrachloro-4-biphenylol typically involves the chlorination of biphenyl followed by hydroxylation. One common method includes the direct chlorination of biphenyl in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce chlorine atoms at the desired positions. The resulting tetrachlorobiphenyl is then subjected to hydroxylation using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under controlled conditions to introduce the hydroxyl group at the 4 position .
Industrial Production Methods
Industrial production of 2,2’,5,5’-Tetrachloro-4-biphenylol may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2,2’,5,5’-Tetrachloro-4-biphenylol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated and hydroxylated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’,5,5’-Tetrachloro-4-biphenylol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions and environmental processes.
Biology: The compound is studied for its interactions with biological systems, including its effects on enzyme activity and cellular processes.
Medicine: Research is conducted to understand its potential toxicological effects and its role as an endocrine disruptor.
Mechanism of Action
The mechanism of action of 2,2’,5,5’-Tetrachloro-4-biphenylol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to estrogen receptors (ERα and ERβ), mimicking the effects of natural estrogens and disrupting normal hormonal functions.
Pathways Involved: It can activate or inhibit specific signaling pathways, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The estrogenic activity and toxicity of OH-PCBs depend on the number and positions of chlorine substituents, the presence of hydroxyl groups, and conformational flexibility. Below is a comparative analysis of 4-OH-PCB52 and related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Estrogenic Potency :
- 4-OH-PCB52 exhibits higher ER binding affinity (pC50 = -3.011) than its parent PCB52 (pC50 = -3.104), likely due to the para-hydroxyl group enhancing receptor interaction .
- PCB153, despite lacking a hydroxyl group, shows stronger ER binding (pC50 = -2.613) due to its para-substituted chlorines and conformational rigidity .
- In turtle embryos, 4-OH-PCB52 and 2',4',6'-trichloro-4-biphenylol (Compound F) induced complete sex reversal at 100 pg, highlighting their potency as endocrine disruptors .
Structural Determinants of Activity: Chlorine Substitution: Ortho-chlorines (e.g., in PCB52) reduce coplanarity and ER binding, while para-chlorines (e.g., in PCB153) enhance it . Hydroxylation: The 4-OH group in 4-OH-PCB52 increases polarity and ER interaction but may reduce bioavailability compared to non-hydroxylated PCBs.
Synergistic effects are observed between certain OH-PCBs (e.g., Compounds F and 2',3',4',6'-tetrachloro-4-biphenylol), but 4-OH-PCB52’s role in mixtures remains unstudied .
Q & A
Q. What are the primary analytical methods for detecting and quantifying 2,2',5,5'-Tetrachloro-4-biphenylol in environmental or biological samples?
Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is the gold standard, using stable isotope-labeled analogs (e.g., ¹³C-labeled standards) to enhance accuracy. High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection can also be employed, particularly for hydroxylated metabolites. Reference standards (e.g., this compound solutions in isooctane) are critical for calibration and recovery studies .
Q. How can researchers synthesize and purify this compound for experimental use?
Custom synthesis via nucleophilic aromatic substitution or coupling reactions is typical. Purification involves column chromatography (silica gel) with hexane/ethyl acetate gradients, followed by recrystallization. Purity validation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Note that synthesis protocols must account for potential ortho-chlorine substitutions, which influence reactivity .
Q. What techniques are used for structural characterization of this compound?
X-ray diffraction (XRD) resolves crystalline structures, while atomic force microscopy (AFM) maps surface morphology and layer thickness. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., hydroxyl and C-Cl bonds). Computational modeling (DFT) predicts electronic properties and reactivity, validated against experimental data .
Advanced Research Questions
Q. How does metabolic activation of this compound by cytochrome P450 enzymes influence its toxicity?
CYP2A6 catalyzes hydroxylation, producing reactive intermediates like this compound-3,4-oxide, which binds covalently to cellular macromolecules. In vitro assays using human liver microsomes and recombinant CYP isoforms quantify metabolic rates, while in vivo models (e.g., rodent studies) assess bioaccumulation and tissue-specific toxicity. Co-exposure with CYP inhibitors (e.g., ketoconazole) can elucidate metabolic pathways .
Q. What is the role of this compound in aryl hydrocarbon receptor (AhR)-mediated toxicity compared to coplanar PCBs?
Unlike coplanar PCBs (e.g., 3,3',4,4'-tetrachlorobiphenyl), this compound lacks the structural planarity required for strong AhR binding. However, mono-ortho substitutions may confer weak agonism. Competitive binding assays (e.g., luciferase reporter gene assays) and molecular docking simulations quantify AhR activation potency. Toxicity equivalency factors (TEFs) for such congeners are typically <0.0001, necessitating congener-specific risk assessments .
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies?
Discrepancies often arise from species-specific metabolic pathways or non-additive interactions in mixtures. Use tiered testing: (1) in vitro assays (e.g., cytotoxicity in HepG2 cells), (2) ex vivo models (e.g., precision-cut liver slices), and (3) in vivo dose-response studies. Statistical tools like benchmark dose modeling (BMD) and mixture toxicity indices (e.g., HI, TEF-adjusted TEQ) account for antagonistic/synergistic effects .
Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?
Bioconcentration factors (BCF) are determined using OECD 305 guidelines (e.g., flow-through fish tests). Hydrophobicity (log Kow ≈ 6.2) predicts bioaccumulation, but in silico models (EPI Suite) refine estimates. Degradation studies under UV light or microbial action (e.g., soil microcosms) measure half-lives. Monitoring programs use passive samplers (e.g., SPMDs) in aquatic systems .
Q. How do chlorine substitution patterns influence its reactivity in advanced oxidation processes (AOPs)?
The para-chlorine positions stabilize the aromatic ring, reducing susceptibility to hydroxyl radical attack. Electrochemical oxidation (e.g., boron-doped diamond electrodes) coupled with LC-MS identifies degradation products. Quantum chemical calculations (e.g., Fukui indices) predict reactive sites for targeted degradation .
Q. What strategies optimize detection limits in complex matrices like adipose tissue or sediments?
Matrix solid-phase dispersion (MSPD) with Florisil® or C18 sorbents reduces interference. Accelerated solvent extraction (ASE) at high temperatures/pressures improves recovery. Method validation follows EPA 1694 guidelines, with limits of quantification (LOQ) <1 ng/g achievable via tandem MS (MS/MS) .
Q. How can crystallographic data inform structure-activity relationships (SARs) for this compound?
Single-crystal XRD reveals dihedral angles between biphenyl rings (e.g., ~30°), affecting molecular planarity and receptor binding. Pair distribution function (PDF) analysis of amorphous phases correlates short-range order with reactivity. SAR models integrate crystallographic data with toxicity endpoints to predict congener-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
